(3S,4S)-1-benzylpyrrolidine-3,4-diol
Overview
Description
The compound "(3S,4S)-1-benzylpyrrolidine-3,4-diol" is a chiral pyrrolidine derivative, which is of significant interest in the field of organic chemistry due to its potential as a building block for the synthesis of biologically active compounds. The stereocenters at the 3rd and 4th positions of the pyrrolidine ring indicate its chiral nature, which is crucial for its biological activity.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in various studies. For instance, the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine carboxylic acids has been achieved with high diastereomeric and enantiomeric excesses, indicating the potential for similarly efficient synthesis of "(3S,4S)-1-benzylpyrrolidine-3,4-diol" . Additionally, a practical and efficient synthesis of a closely related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, has been established, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The specific stereochemistry of the compound "(3S,4S)-1-benzylpyrrolidine-3,4-diol" would influence its molecular interactions and properties. Structural analysis of similar compounds has been conducted using various computational methods, which could be applied to this compound to predict its behavior in different environments .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, including conjugate additions, cyclizations, and reductions. The synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid demonstrates the use of methylation, reduction, and protection reactions to achieve the desired stereochemistry . These reactions could be relevant to the synthesis and further functionalization of "(3S,4S)-1-benzylpyrrolidine-3,4-diol".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from dehydroproline derivatives provides a method that could be adapted to synthesize "(3S,4S)-1-benzylpyrrolidine-3,4-diol" and study its properties . The physical properties such as solubility and melting point can be determined experimentally, while chemical properties like reactivity can be inferred from known reactions of similar compounds.
Scientific Research Applications
Chiral Organogels
(Cicchi et al., 2010) demonstrated the use of a derivative of (3S,4S)-1-benzylpyrrolidine-3,4-diol in creating stable gels in both polar and apolar solvents. This compound forms chiral supramolecular structures and fibers, displaying enantiomeric discrimination and self-sorting processes.
Enantiopure Macrocyclic Polyesters
(Cicchi et al., 1998) used (3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine as a building block for enantiopure macrocyclic polyesters, confirming their structure through NMR spectroscopy and FAB mass spectrometry.
Synthesis of Azasugars
(Lombardo et al., 2001) explored an efficient synthesis route for azasugars, which are active as enzymatic inhibitors, using a derivative of (3S,4S)-1-benzylpyrrolidine-3,4-diol.
Preparation from Natural Sources
(Aga et al., 2013) reported a scalable methodology for preparing optically active (3S)-1-benzylpyrrolidine-3-ol, a precursor to this compound, from naturally occurring alkaloids.
Chemoenzymatic Synthesis
(Kamal et al., 2004) described the chemoenzymatic synthesis of derivatives of (3S,4S)-1-benzylpyrrolidine-3,4-diol, showcasing its application in creating key intermediates for antitumor compounds.
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) are often referred to for this purpose.
Future Directions
This involves understanding the current state of research on the compound and identifying potential areas for future research.
properties
IUPAC Name |
(3S,4S)-1-benzylpyrrolidine-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRIUWQPJVPYSO-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-benzylpyrrolidine-3,4-diol | |
CAS RN |
90365-74-5 | |
Record name | (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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